(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
This compound is a heterocyclic acrylamide derivative featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and an ethyl-linked acrylamide group conjugated to a thiophene ring. Its structural complexity enables diverse interactions with biological targets, particularly enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions . The 3,5-dimethylpyrazole group enhances metabolic stability compared to non-methylated analogs, while the thiophene and acrylamide groups contribute to its electrophilic reactivity and binding affinity .
Properties
IUPAC Name |
(E)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-12-10-13(2)21(20-12)17-19-14(11-24-17)7-8-18-16(22)6-5-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXATXRSHLVBS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with thiazole and thiophene derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazolyl-thiazole derivatives, including our compound of interest. The antimicrobial activity was evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.
Table 1: Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 15 | 32 |
| 2 | Staphylococcus aureus | 18 | 16 |
| 3 | Candida albicans | 20 | 8 |
The compounds exhibited varying degrees of inhibition, with some achieving low minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the ability to neutralize free radicals, which are implicated in oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| 1 | 85 | 75 |
| 2 | 90 | 80 |
| 3 | 78 | 70 |
The results indicate that these derivatives possess significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related conditions .
Computational Studies
Computational studies, including molecular docking simulations, have been conducted to understand the binding interactions between these compounds and their biological targets. The findings suggest that the synthesized compounds can effectively bind to active sites in various enzymes, enhancing their potential as multifunctional therapeutic agents .
Case Studies
Several case studies have highlighted the efficacy of pyrazolyl-thiazole derivatives in clinical settings. For example, a recent study demonstrated that these compounds could significantly reduce bacterial load in infected animal models, showcasing their practical applications in treating infections .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide have shown promising results against various bacterial pathogens. In vitro evaluations demonstrated that these compounds can enhance the efficacy of traditional antibiotics like ciprofloxacin and ketoconazole, suggesting a synergistic effect that could be exploited in developing new antimicrobial therapies .
Anticancer Properties
The structural characteristics of this compound may contribute to anticancer activity. Research indicates that similar pyrazole-containing compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A notable study demonstrated that derivatives with thiazole and thiophene rings showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.
Anti-inflammatory Effects
Compounds with similar frameworks have been investigated for anti-inflammatory properties. The presence of the pyrazole ring is associated with the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases . Experimental models have shown that these compounds can significantly reduce inflammation markers, paving the way for their use in therapeutic settings.
Organic Electronics
The unique electronic properties of (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies show that incorporating such compounds into device architectures can enhance charge transport properties and overall device efficiency .
Sensors
The thiophene component in the compound contributes to its potential use in sensor technologies. Research indicates that thiophene derivatives can exhibit significant changes in electrical conductivity upon exposure to various chemical vapors, making them suitable for gas sensing applications . The integration of this compound into sensor platforms could lead to the development of sensitive detection systems for environmental monitoring.
Synthesis and Characterization
A detailed synthesis pathway for (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide was reported where various reaction conditions were optimized to achieve high yields and purity levels. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed the structural integrity and purity of the synthesized compound .
In Vivo Studies
In vivo studies assessing the pharmacokinetics and pharmacodynamics of similar compounds have shown favorable absorption profiles and bioavailability, indicating their potential for clinical application . These studies provide critical insights into dosage optimization and therapeutic windows necessary for effective treatment regimens.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrazole, thiazole, thiophene, and acrylamide functionalities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide | Thiazole-pyrazole hybrid | 3,5-dimethylpyrazole, thiophene-acrylamide | Anticancer (IC₅₀: 1.2 µM in HeLa cells), anti-inflammatory (COX-2 inhibition: 85% at 10 µM) | |
| (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide | Thiazole-acrylamide | 4-ethoxyphenyl, 5-nitrothiophene | Antimicrobial (MIC: 4 µg/mL against S. aureus), moderate anticancer activity (IC₅₀: 8.5 µM) | |
| 5-(Thiophen-2-yl)-1,2,4-oxadiazole | Oxadiazole-thiophene | None | Broad-spectrum antimicrobial (MIC: 2–8 µg/mL), weak antitumor activity | |
| N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide | Thiazole-acrylamide | Cyanomethyl | Antiproliferative (IC₅₀: 5.3 µM in MCF-7 cells), kinase inhibition | |
| (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide | Pyrazole-thiophene hybrid | Dual thiophene, acrylamide | Dual EGFR/HER2 inhibition (IC₅₀: 0.8 µM), pesticidal activity |
Key Observations:
Structural Impact on Activity: The 3,5-dimethylpyrazole group in the target compound confers superior metabolic stability compared to non-methylated pyrazole analogs (e.g., oxadiazole derivatives in ), which are prone to rapid hepatic clearance . The thiophene-acrylamide motif enhances electrophilic reactivity, enabling covalent binding to cysteine residues in kinases (e.g., EGFR), a mechanism less pronounced in cyanomethyl-substituted analogs .
Biological Performance: The target compound exhibits dual anticancer and anti-inflammatory activity, outperforming analogs like the 5-nitrothiophene derivative , which lacks pyrazole-mediated COX-2 inhibition . Compared to oxadiazole-thiophene hybrids , the thiazole-pyrazole core improves tumor selectivity (SI > 10 in normal vs. cancer cells) due to enhanced hydrophobic interactions with ATP-binding pockets .
Synthetic Complexity :
- Multi-step synthesis (6–8 steps) is required for the target compound, involving pyrazole-thiazole coupling and acrylamide conjugation, whereas simpler analogs (e.g., oxadiazoles) can be synthesized in 3–4 steps .
Research Findings and Mechanistic Insights
- Anticancer Activity : In a 2024 study, the compound demonstrated apoptosis induction in HeLa cells via caspase-3 activation (2.5-fold increase at 5 µM) and ROS generation (1.8-fold), outperforming the 5-nitrothiophene analog (1.2-fold ROS increase) .
- Anti-inflammatory Action: COX-2 inhibition (85% at 10 µM) correlates with the pyrazole group’s ability to block arachidonic acid binding, a feature absent in non-pyrazole derivatives .
- SAR Analysis :
- Removal of the 3,5-dimethyl groups reduces potency (IC₅₀ increases to 12 µM), highlighting their role in hydrophobic binding .
- Replacement of thiophene with furan decreases anticancer activity (IC₅₀: 15 µM), emphasizing thiophene’s electronic contributions .
Q & A
Q. Intermediate Preparation :
- 3,5-Dimethylpyrazole is synthesized via acetylacetone and hydrazine hydrate under acidic conditions.
- Thiophene-2-carboxaldehyde reacts with ethylamine and a reducing agent to form 2-(thiophen-2-yl)ethylamine .
Q. Coupling Reaction :
- The intermediates are coupled with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dry THF) to form the acrylamide backbone .
Q. Purification :
- Chromatography (e.g., silica gel column) and recrystallization (using DMF/EtOH mixtures) ensure high purity (>95%) .
- Key Considerations : Solvent choice (e.g., THF for anhydrous conditions), temperature control (reflux for intermediates), and stoichiometric ratios (1:1 for coupling) are critical for yield optimization.
Q. How is the compound structurally characterized in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of thiophene protons (δ 6.8–7.4 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and acrylamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 386.4) .
- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm) and thiophene C-S bonds (~700 cm) .
- Supplementary Data : X-ray crystallography (if single crystals are obtained) provides bond lengths and angles, though this is less common due to crystallization challenges .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Pyrazole-thiophene derivatives exhibit variability in anti-inflammatory activity (e.g., IC ranges from 10–50 µM across studies) .
- Methodology :
Comparative Assays : Test the compound alongside analogs (e.g., furan vs. thiophene substitutions) under identical conditions (e.g., LPS-induced TNF-α suppression in macrophages) .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or NF-κB targets, correlating with experimental IC values .
Meta-Analysis : Aggregate data from published studies (e.g., PubMed, SciFinder) to identify trends in substituent effects (e.g., electron-withdrawing groups enhance activity) .
- Data Contradictions : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities; HPLC purity checks (>98%) are essential .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Experimental Design :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 3 factorial design identified THF at 60°C as optimal for acrylamide coupling (yield: 82% vs. 65% in DCM) .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., thiazole byproducts) during thiophene-ethylamine synthesis .
- Yield Improvement :
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in later stages .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
